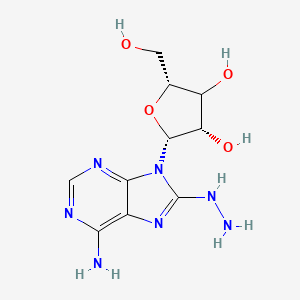
(2R,3S,5R)-2-(6-amino-8-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,5R)-2-(6-amino-8-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are often studied for their potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-(6-amino-8-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and selective oxidation or reduction processes. Common starting materials include purine derivatives and protected sugar moieties. Reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-2-(6-amino-8-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the purine ring.
Hydrolysis: Cleavage of glycosidic bonds under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while nucleophilic substitution can introduce various functional groups into the purine ring.
Scientific Research Applications
(2R,3S,5R)-2-(6-amino-8-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has several scientific research applications, including:
Chemistry: Studying its reactivity and synthesis for developing new nucleoside analogs.
Biology: Investigating its interactions with enzymes and nucleic acids.
Medicine: Exploring its potential as an antiviral or anticancer agent.
Industry: Utilizing its unique properties in the development of pharmaceuticals and biotechnology products.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-2-(6-amino-8-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into biological molecules, such as DNA or RNA, where it can interfere with normal cellular processes. The compound may inhibit enzymes involved in nucleic acid synthesis or function, leading to the disruption of viral replication or cancer cell proliferation. Molecular targets and pathways involved include DNA polymerases, reverse transcriptases, and other nucleic acid-processing enzymes.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: An antiretroviral medication used to treat HIV/AIDS.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
Uniqueness
(2R,3S,5R)-2-(6-amino-8-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs. Its ability to form specific interactions with biological targets makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H15N7O4 |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(6-amino-8-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H15N7O4/c11-7-4-8(14-2-13-7)17(10(15-4)16-12)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H,15,16)(H2,11,13,14)/t3-,5?,6+,9-/m1/s1 |
InChI Key |
XMRQUQWRGIIBTK-DTUHVUQASA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NN)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NN)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















